molecular formula C12H18N2 B2667507 1-(4-Ethylphenyl)piperazine CAS No. 68104-58-5

1-(4-Ethylphenyl)piperazine

Cat. No. B2667507
CAS RN: 68104-58-5
M. Wt: 190.29
InChI Key: GLJGLGNGUCOPBJ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)piperazine is an organic compound with the CAS Number: 68104-58-5 . It has a molecular weight of 190.29 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(4-Ethylphenyl)piperazine is 1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-(4-Ethylphenyl)piperazine has a molecular weight of 190.29 . It is stored at room temperature and has

Scientific Research Applications

1-(4-Ethylphenyl)piperazine is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

  • Pharmaceuticals : Piperazine derivatives are used in the synthesis of various drugs . They have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiprotozoal, antitubercular, and anticancer properties .

  • Chemical Synthesis : Piperazine derivatives are used in chemical synthesis . The methods for their synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

  • Kinase Inhibitors : Piperazine derivatives are used in the synthesis of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases that can lead to cancer .

  • Receptor Modulators : Piperazine derivatives are also used in the synthesis of receptor modulators . These are drugs that can either block or stimulate receptors to help control the activity of cells .

  • Antimicrobial Polymers : Piperazine-based polymers have shown significant antimicrobial activity against E. coli and S. aureus . They target the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

  • Chemical Synthesis Techniques : Piperazine derivatives are used in various chemical synthesis techniques such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

  • Antibiotics : Piperazine is a common structural motif in many pharmaceuticals, including antibiotics . The piperazine moiety is often found in drugs due to its chemical reactivity, which facilitates its insertion into the molecule .

  • Antidepressants and Antipsychotics : Piperazine derivatives are found in numerous marketed drugs such as antidepressants and antipsychotics .

  • Antimicrobial Polymers : Piperazine-based polymers have shown significant antimicrobial activity against E. coli and S. aureus . These polymers target the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

  • Gout Treatment : Piperazine was first used in the treatment of gout disease in the 19th century .

properties

IUPAC Name

1-(4-ethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJGLGNGUCOPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)piperazine

Citations

For This Compound
1
Citations
V Valenta, M Vlková, J Holubek, E Svátek… - Collection of …, 1990 - cccc.uochb.cas.cz
Heating ethyl 5-sulfamoyl-2-methoxybenzoate with a series of twelve 3-(tert.amino)propylamines (IIIa-IIIl) afforded the title compounds IIa-IIl which were transformed to salts and …
Number of citations: 6 cccc.uochb.cas.cz

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